molecular formula C24H22BrNO2 B2909562 1-(3-Acetylphenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one CAS No. 1024112-42-2

1-(3-Acetylphenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one

Cat. No.: B2909562
CAS No.: 1024112-42-2
M. Wt: 436.349
InChI Key: TWQWAHYQMPAOGK-UHFFFAOYSA-N
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Description

1-(3-Acetylphenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one is a complex organic compound with a unique structure that combines acetyl, bromophenyl, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Acetylphenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one typically involves multi-step organic reactions

    Indole Core Synthesis: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.

    Bromination: The bromophenyl group is introduced via electrophilic aromatic substitution, using bromine or a brominating agent such as N-bromosuccinimide (NBS).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Acetylphenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.

Major Products:

    Oxidation: 1-(3-Carboxyphenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one.

    Reduction: 1-(3-Hydroxyphenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one.

    Substitution: 1-(3-Acetylphenyl)-2-(3-methoxyphenyl)-6,6-dimethyl-5,7-dihydroindol-4-one.

Scientific Research Applications

1-(3-Acetylphenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of anti-inflammatory and anticancer agents.

    Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.

    Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding due to its potential bioactivity.

Mechanism of Action

The mechanism of action of 1-(3-Acetylphenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary based on the biological context, such as inhibition of kinases in cancer therapy or modulation of inflammatory pathways.

Comparison with Similar Compounds

    1-(3-Acetylphenyl)-2-phenyl-6,6-dimethyl-5,7-dihydroindol-4-one: Lacks the bromine atom, which may affect its reactivity and biological activity.

    1-(3-Bromophenyl)-2-(3-acetylphenyl)-6,6-dimethyl-5,7-dihydroindol-4-one: Isomeric form with different positioning of the acetyl and bromophenyl groups.

Uniqueness: 1-(3-Acetylphenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both acetyl and bromophenyl groups allows for diverse chemical modifications and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-(3-acetylphenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22BrNO2/c1-15(27)16-6-5-9-19(11-16)26-21(17-7-4-8-18(25)10-17)12-20-22(26)13-24(2,3)14-23(20)28/h4-12H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQWAHYQMPAOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C3=C(C=C2C4=CC(=CC=C4)Br)C(=O)CC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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